molecular formula C13H10N4O2S3 B13412826 S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate

S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate

Cat. No.: B13412826
M. Wt: 350.4 g/mol
InChI Key: YBXWNXPFJGEXCK-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate typically involves the reaction of 2-aminobenzothiazole with methoxyiminoacetic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles and benzothiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately results in cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of various antibiotics and other bioactive compounds .

Properties

Molecular Formula

C13H10N4O2S3

Molecular Weight

350.4 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoethanethioate

InChI

InChI=1S/C13H10N4O2S3/c1-19-17-10(9-6-15-12(14)20-9)11(18)22-13-16-7-4-2-3-5-8(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+

InChI Key

YBXWNXPFJGEXCK-LICLKQGHSA-N

Isomeric SMILES

CO/N=C(\C1=CN=C(S1)N)/C(=O)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CON=C(C1=CN=C(S1)N)C(=O)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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